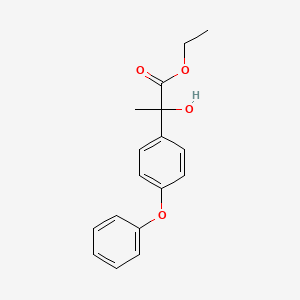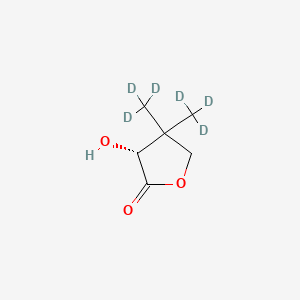
Ethyl 2-(4-phenoxyphenyl)lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-phenoxyphenyl)lactate is an organic compound with the molecular formula C17H18O4. It is a colorless to pale yellow liquid with an aromatic odor. This compound is soluble in most organic solvents such as alcohols and ketones . It is also known by other names, including ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate and benzeneacetic acid, α-hydroxy-α-methyl-4-phenoxy-, ethyl ester .
Méthodes De Préparation
Ethyl 2-(4-phenoxyphenyl)lactate can be synthesized through the reaction of phenol with ethyl 2-bromoacetate under basic conditions . The reaction involves the nucleophilic substitution of the bromine atom by the phenoxy group, resulting in the formation of the target compound. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Analyse Des Réactions Chimiques
Ethyl 2-(4-phenoxyphenyl)lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Ethyl 2-(4-phenoxyphenyl)lactate has several scientific research applications:
Biology: It is employed in the extraction of secondary metabolites from plants using green solvents.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-phenoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-phenoxyphenyl)lactate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate: This compound has a similar structure but differs in the position of the hydroxyl group.
Benzeneacetic acid, α-hydroxy-α-methyl-4-phenoxy-, ethyl ester: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
132584-17-9 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O4/c1-3-20-16(18)17(2,19)13-9-11-15(12-10-13)21-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3 |
Clé InChI |
NFJAMPAQUJUQEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)


![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)


![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)






